1,2-Propanediol, 1-(2-nitrophenyl)-
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Overview
Description
1,2-Propanediol, 1-(2-nitrophenyl)- is a chemical compound that features a propanediol backbone with a nitrophenyl group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 1-(2-nitrophenyl)- typically involves the nitration of 1,2-propanediol. The reaction conditions often require a nitrating agent such as nitric acid in the presence of a catalyst. The process may involve multiple steps to ensure the selective nitration at the desired position on the propanediol molecule.
Industrial Production Methods
Industrial production of 1,2-Propanediol, 1-(2-nitrophenyl)- can be achieved through large-scale nitration processes. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 1-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1,2-Propanediol, 1-(2-aminophenyl)-.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitro alcohols and nitro acids.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the nitro group.
Scientific Research Applications
1,2-Propanediol, 1-(2-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 1-(2-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo biotransformation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol, 1-(4-nitrophenyl)-: Similar structure but with the nitro group at the para position.
1,3-Propanediol, 2-amino-1-(4-nitrophenyl)-: Contains an amino group in addition to the nitro group.
2-Amino-1-(4-nitrophenyl)propane-1,3-diol: Another related compound with both amino and nitro groups.
Uniqueness
1,2-Propanediol, 1-(2-nitrophenyl)- is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and potential applications. The ortho position of the nitro group can lead to different steric and electronic effects compared to its para and meta counterparts, making it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
182131-72-2 |
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Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
1-(2-nitrophenyl)propane-1,2-diol |
InChI |
InChI=1S/C9H11NO4/c1-6(11)9(12)7-4-2-3-5-8(7)10(13)14/h2-6,9,11-12H,1H3 |
InChI Key |
DQNAOMHOXZEUOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1[N+](=O)[O-])O)O |
Origin of Product |
United States |
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